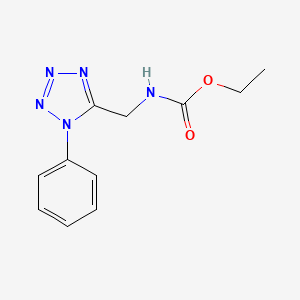

ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate

Description

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the N1 position and a carbamate moiety (-O-CO-NH-) attached via a methyl linker at the C5 position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, while the carbamate group enhances solubility and modulates biological activity . This compound is structurally analogous to pharmacologically active tetrazole derivatives, such as angiotensin II receptor antagonists (e.g., CV-11974) , but differs in its substitution pattern and carbamate functionality.

Properties

IUPAC Name |

ethyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAVHVQPXVBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ethyl carbamate with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a base such as sodium hydride . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods often employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures exhibit:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Inhibitory effects on fungi such as Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Anticancer Potential

The compound's structure allows it to interact with biological targets relevant to cancer therapy. Studies have shown that tetrazole derivatives can:

- Induce apoptosis in cancer cells.

- Inhibit tumor growth through various mechanisms, including interference with cell cycle progression .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Solubility : The tetrazole structure increases lipid solubility compared to traditional carboxylic acid derivatives.

- Bioavailability : Enhanced absorption due to its ability to penetrate cell membranes effectively .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing carbamates and phenyl-substituted tetrazoles under mild basic conditions.

- Substitution Reactions : The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that may enhance biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in biological assays:

Mechanism of Action

The mechanism of action of ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This property enables the compound to interact with enzymes and receptors involved in various biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Tetrazole Ring

The phenyl group at the N1 position of the tetrazole ring is a common feature in analogs, but substituents on the aryl group significantly influence physicochemical and biological properties. For example:

- Electron-withdrawing groups (EWGs) : Compounds like 1-(4’-nitrophenyl)-5-methyltetrazole exhibit higher melting points (206–208°C) due to increased polarity and intermolecular interactions .

Table 1: Impact of Aryl Substituents on Tetrazole Derivatives

Carbamate Alkyl Group Variations

The ethyl group in the carbamate moiety distinguishes this compound from methyl or cyclohexyl analogs. In contrast, methyl carbamates are generally non-genotoxic . For instance:

- Ethyl carbamates: Used in pesticides (e.g., fenoxycarb) but restricted due to toxicity concerns .

- Methyl carbamates : Preferred in drug design for reduced toxicity profiles .

Biological Activity

Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities attributed to the tetrazole moiety. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Tetrazole Derivatives

Tetrazoles are five-membered nitrogen heterocycles known for their ability to mimic carboxylic acids in biological systems. They exhibit a range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The unique electronic properties of the tetrazole ring enhance the solubility and bioavailability of compounds, making them suitable candidates for drug development .

The biological activity of this compound is primarily influenced by the following mechanisms:

- Binding Interactions : The tetrazole ring can engage in multiple binding interactions with enzymes and proteins due to its electron-donating and electron-withdrawing characteristics. This flexibility allows it to modulate various biochemical pathways .

- Metabolic Stability : Tetrazoles are resistant to biological degradation, which contributes to their stability and prolonged action within biological systems. This feature is critical for maintaining therapeutic efficacy over time.

Pharmacological Properties

This compound has been investigated for several pharmacological effects:

- Antihypertensive Activity : Research indicates that tetrazole derivatives can interact with angiotensin II receptors, suggesting potential use in managing hypertension.

- Anticancer Potential : Preliminary studies have shown that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Study 1: Antihypertensive Effects

A study evaluated the antihypertensive effects of this compound in animal models. The results demonstrated a significant reduction in blood pressure compared to controls, supporting its potential as an antihypertensive agent. The compound's mechanism was linked to its ability to inhibit angiotensin II receptor activity.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. Further molecular docking studies revealed that the compound binds effectively to targets involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Tetrazole ring with ethyl carbamate | Enhanced solubility and bioavailability |

| Mthis compound | Similar carbamate structure | Different solubility profile |

| 5-Bromo-Tetrazole Derivatives | Halogenated variants | Enhanced antibacterial activity |

| Tetrazole-Based Anticancer Agents | Various substituents on the tetrazole | Specific targeting mechanisms against cancer cells |

Q & A

Q. What are the established synthetic routes for ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Pyrazole/tetrazole ring formation : Condensation of aldehydes with hydrazines or nitriles under acidic/basic conditions .

- Carbamate linkage : Reaction of intermediates with ethyl chloroformate in anhydrous solvents (e.g., THF) at controlled temperatures (0–25°C) .

- Optimization : Catalyst-free methods using aqueous ethanol improve sustainability, achieving 80–92% yields for analogous carbamates . Key factors include pH (neutral to slightly basic), solvent polarity, and reaction time to avoid side products like over-alkylation .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Parameters include:

- Data collection : High-resolution (<1.0 Å) datasets for accurate electron density mapping .

- Validation metrics : R-factor (<5%), goodness-of-fit (GOF ~1.0), and Hirshfeld surface analysis to confirm hydrogen bonding and packing .

- Tetrazole ring geometry : Bond angles and torsional angles are compared to DFT-optimized structures to detect conformational anomalies .

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .

- Receptor binding : Radioligand displacement studies for GPCRs or kinase targets, using tritiated analogs .

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) .

- Structural analogs : Test derivatives to isolate steric/electronic effects (e.g., replacing the phenyl group with pyridinyl) .

- Computational validation : Molecular docking (AutoDock Vina) to assess binding pose reproducibility across protein conformers .

Q. What computational strategies predict its metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., oxidation of the tetrazole ring) .

- Toxicophore mapping : Compare with known carcinogens (e.g., ethyl carbamate’s RNA adduct formation) using QSAR models .

- MD simulations : 100-ns trajectories in explicit solvent to evaluate hydrolysis rates of the carbamate group .

Q. How do steric effects of the tetrazole-phenyl moiety influence supramolecular interactions?

- Cocrystallization studies : Co-crystal with cyclodextrins or cucurbiturils to assess host-guest binding (Ka via ITC) .

- Hirshfeld analysis : Quantify C–H···N and π-π interactions in XRD datasets .

- DFT calculations : AIM (Atoms in Molecules) theory to map non-covalent interaction (NCI) regions .

Q. What strategies mitigate data variability in NMR and HRMS characterization?

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in crowded spectra .

- HRMS calibration : Internal standards (e.g., fluorinated carbamates) for accurate mass measurement (±1 ppm) .

- Dynamic NMR : Variable-temperature experiments to detect rotameric equilibria in the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.